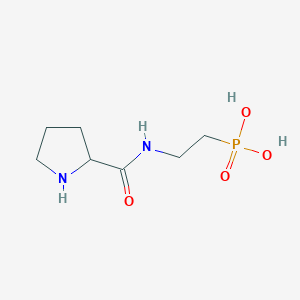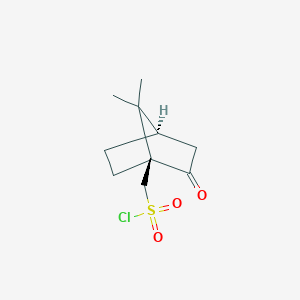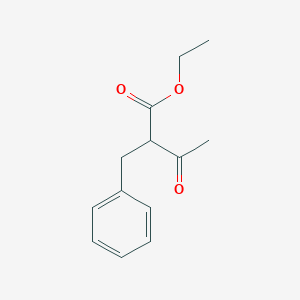
5'-O-Desmethyl omeprazole
説明
5’-O-Desmethyl omeprazole is a metabolite of Omeprazole, an antiulcerative . It is a stable analog of the proton pump inhibitor omeprazole and is used in lab experiments to study the biochemical and physiological effects of omeprazole.
Molecular Structure Analysis
The molecular formula of 5’-O-Desmethyl omeprazole is C16H17N3O3S . The molecular weight is 331.39 .
Chemical Reactions Analysis
The formation of the hydroxy and 5’-O-Desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . The rate of formation of the hydroxy metabolite from esomeprazole is lower, and that of the 2 other metabolites is higher, compared with ®-omeprazole .
Physical And Chemical Properties Analysis
The melting point of 5’-O-Desmethyl omeprazole is 238-240°C, and its density is 1.46±0.1 g/cm3 . It is soluble in Dimethylformamide, Dimethyl Sulfoxide, Ethanol, and Methanol .
科学的研究の応用
Pharmacokinetic Studies
Esomeprazole, the (S)-Isomer of Omeprazole, is the first single isomer Proton Pump Inhibitor (PPI) developed for the treatment of patients with acid-related diseases . The formation of the hydroxy and 5-O-desmethyl metabolites of esomeprazole is via cytochrome P450 (CYP) 2C19, whereas that of the sulphone metabolite is via CYP3A4 . This suggests that 5-O-Desmethyl Omeprazole plays a crucial role in the metabolism of Esomeprazole .
Enantioselective Quantification in Human Serum
A method was developed for the simultaneous, enantioselective quantification of omeprazole and its main metabolites, including 5-O-Desmethyl Omeprazole Sulfide, in human serum. This indicates that 5-O-Desmethyl Omeprazole can be used as a marker in pharmacokinetic studies to monitor the concentration of omeprazole and its metabolites in human serum.
Clinical & Forensics Testing
5-O-Desmethyl Omeprazole could potentially be used in clinical and forensics testing . As a metabolite of omeprazole, it could be used to detect the use of omeprazole in individuals, which could be useful in a variety of clinical and forensic contexts .
Environmental & Cannabis Testing
5-O-Desmethyl Omeprazole could potentially be used in environmental and cannabis testing . As a metabolite of omeprazole, it could be used to detect the presence of omeprazole in environmental samples or in cannabis products .
Food & Beverage Testing & Manufacturing
5-O-Desmethyl Omeprazole could potentially be used in food and beverage testing and manufacturing . As a metabolite of omeprazole, it could be used to detect the presence of omeprazole in food and beverage samples .
Microbiological Analysis
5-O-Desmethyl Omeprazole could potentially be used in microbiological analysis . As a metabolite of omeprazole, it could be used to detect the presence of omeprazole in microbiological samples .
作用機序
Target of Action
The primary target of 5-O-Desmethyl Omeprazole is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is expressed in high quantities by the parietal cells of the stomach . It plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling acid-related disorders .
Mode of Action
5-O-Desmethyl Omeprazole, like its parent compound omeprazole, inhibits the proton pump by covalently binding to the H+/K+ ATPase enzyme . This interaction results in a reduction of gastric acid secretion . The compound has a high specificity for the acidic environment of the parietal cell, where it is accumulated, activated, and inhibits the proton pump .
Biochemical Pathways
The formation of the hydroxy and 5-O-Desmethyl metabolites of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is mediated primarily by the cytochrome P450 (CYP) 2C19 enzyme, whereas the formation of the sulphone metabolite is via CYP3A4 . This process demonstrates stereoselective metabolism .
Pharmacokinetics
5-O-Desmethyl Omeprazole is metabolized more slowly than omeprazole, resulting in higher plasma concentrations for longer periods . This leads to a greater area under the concentration-time curve (AUC), indicating higher bioavailability . The compound is 97% bound to plasma proteins . The pharmacokinetics of esomeprazole, from which 5-O-Desmethyl Omeprazole is derived, is consistent in healthy subjects and across different patient populations .
Result of Action
The inhibition of the proton pump by 5-O-Desmethyl Omeprazole leads to a reduction in gastric acid secretion . This results in an increase in gastric pH, which is beneficial for the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease .
Action Environment
The action of 5-O-Desmethyl Omeprazole is influenced by several factors. For instance, individuals with a severe deficit in their liver function may have a lower rate of metabolism . Additionally, the compound’s action can be affected by the individual’s CYP2C19 metabolizer status . The pharmacokinetics of esomeprazole in individuals with impaired renal function is unlikely to differ from that in healthy individuals .
特性
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzimidazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDTVZNDQKCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439414 | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Desmethyl Omeprazole | |
CAS RN |
151602-49-2 | |
| Record name | 5-o-Desmethylomeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151602492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-benzimidazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYLOMEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH71GLR6GT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















